2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are heterocyclic compounds characterized by a seven-membered ring containing nitrogen This particular compound is notable for its unique structure, which includes ethoxy, dimethoxy, and phenyl groups attached to the benzazepine core
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-phenylpropan-1-amine with ethyl chloroformate followed by cyclization using trifluoromethanesulfonic acid can yield the desired benzazepine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: The compound’s unique properties may be leveraged in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine can be compared with other benzazepine derivatives to highlight its uniqueness. Similar compounds include:
1-Benzazepines: Differ in the position of the benzene ring attachment.
2-Benzazepines: Have different substituents on the azepine ring.
3-Benzazepines: Vary in the nature and position of functional groups.
The presence of ethoxy and dimethoxy groups in this compound distinguishes it from other benzazepines, potentially leading to unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
78533-16-1 |
---|---|
Molekularformel |
C20H21NO3 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-ethoxy-7,8-dimethoxy-5-phenyl-1H-3-benzazepine |
InChI |
InChI=1S/C20H21NO3/c1-4-24-20-11-15-10-18(22-2)19(23-3)12-16(15)17(13-21-20)14-8-6-5-7-9-14/h5-10,12-13H,4,11H2,1-3H3 |
InChI-Schlüssel |
GRWQQZFMZNLDKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.